molecular formula C17H21NO4S B4422324 N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide

N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide

Cat. No. B4422324
M. Wt: 335.4 g/mol
InChI Key: ZLHNGUPQWBRORX-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide, also known as NBMD, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of neuroscience. NBMD is a derivative of the phenethylamine family and has been found to exhibit interesting properties that make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide involves its binding to the 5-HT2A receptor and blocking the effects of serotonin on this receptor. This leads to a decrease in the activity of certain brain regions that are involved in the pathophysiology of psychiatric disorders.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to decrease the activity of certain brain regions that are involved in the pathophysiology of psychiatric disorders. It has also been found to decrease the levels of certain neurotransmitters such as dopamine and glutamate.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide in lab experiments is that it is a selective 5-HT2A receptor antagonist, which means that it can be used to investigate the role of this receptor in the pathophysiology of psychiatric disorders. However, one limitation of using this compound is that it has a relatively short half-life, which means that its effects may not be long-lasting.

Future Directions

There are a number of future directions that could be pursued in the research of N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide. One direction could be to investigate its potential use in the treatment of various psychiatric disorders such as schizophrenia and depression. Another direction could be to investigate its effects on other neurotransmitter systems in the brain. Additionally, further research could be conducted to optimize the synthesis of this compound and to develop more potent derivatives.
In conclusion, this compound is a promising compound with potential applications in the field of neuroscience. Its selective 5-HT2A receptor antagonist properties make it a valuable tool for investigating the role of this receptor in the pathophysiology of psychiatric disorders. Further research is needed to fully understand the potential of this compound and its derivatives.

Scientific Research Applications

N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide has been found to exhibit interesting properties that make it a promising candidate for further research in the field of neuroscience. It has been shown to act as a selective 5-HT2A receptor antagonist, which means that it can block the effects of serotonin on this receptor. This property has led to investigations into the potential use of this compound in the treatment of various psychiatric disorders such as schizophrenia and depression.

properties

IUPAC Name

N-[1-(2,5-dimethoxyphenyl)ethyl]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4S/c1-12-5-8-15(9-6-12)23(19,20)18-13(2)16-11-14(21-3)7-10-17(16)22-4/h5-11,13,18H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHNGUPQWBRORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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